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molecular formula C12H19NO2 B8369763 3-(3-Phenylpropoxy)-2-hydroxypropylamine

3-(3-Phenylpropoxy)-2-hydroxypropylamine

Cat. No. B8369763
M. Wt: 209.28 g/mol
InChI Key: MIFCCGYFMYWDIR-UHFFFAOYSA-N
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Patent
US05578620

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 6.5 g of 3-(3-phenylpropoxy)-2-hydroxypropylazide (prepared as described in Preparation 53), 2.1 g of lithium aluminum hydride and 250 ml of anhydrous tetrahydrofuran were used, to give 6 g of the title compound as a pale yellow oil having an Rf value of 0.09 (on silica gel thin layer chromatography, using a 10:2:1 by volume mixture of ethyl acetate, ethanol and triethylamine as the developing solvent).
Name
3-(3-phenylpropoxy)-2-hydroxypropylazide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([OH:17])[CH2:13][N:14]=[N+]=[N-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[C:1]1([CH2:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([OH:17])[CH2:13][NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(3-phenylpropoxy)-2-hydroxypropylazide
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCOCC(CN=[N+]=[N-])O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 13

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOCC(CN)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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